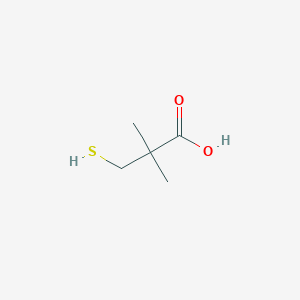

2,2-Dimethyl-3-sulfanylpropanoic acid

説明

2,2-Dimethyl-3-sulfanylpropanoic acid (CAS: 7634-96-0) is a sulfur-containing carboxylic acid characterized by a branched alkyl chain and a sulfhydryl (-SH) group. Its IUPAC name reflects its structure: a propanoic acid backbone with a sulfanyl substituent at the third carbon and two methyl groups at the second carbon. This compound is notable for its role in pharmaceutical chemistry, particularly as an impurity standard in the synthesis of captopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension . The sulfanyl group contributes to its reactivity, enabling participation in disulfide bond formation and metal chelation, which are critical in biological and industrial applications.

特性

CAS番号 |

35040-68-7 |

|---|---|

分子式 |

C5H10O2S |

分子量 |

134.20 g/mol |

IUPAC名 |

2,2-dimethyl-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C5H10O2S/c1-5(2,3-8)4(6)7/h8H,3H2,1-2H3,(H,6,7) |

InChIキー |

ZHBSGBIQJJSYOP-UHFFFAOYSA-N |

正規SMILES |

CC(C)(CS)C(=O)O |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between 2,2-dimethyl-3-sulfanylpropanoic acid and related compounds:

Reactivity and Stability

- 2,2-Dimethyl-3-sulfanylpropanoic acid: The free -SH group makes it prone to oxidation, forming disulfide bridges under aerobic conditions.

- 3-Acetylthio-2-methylpropionic acid : The acetylated thiol (-SCOCH3) improves stability by protecting the sulfur from premature oxidation. This modification is common in prodrugs to enhance bioavailability .

- 3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid: The aminoethyl group introduces basicity, altering solubility and enabling interactions with biological targets (e.g., enzymes or receptors).

- 3,3'-Dithiobis(2-aminopropanoic acid): The disulfide bond enables reversible redox reactions, critical in antioxidant mechanisms. Its dimeric structure may limit membrane permeability compared to monomeric thiols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。